molecular formula C26H24N2O B389517 11-(2-methylphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(2-methylphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B389517
M. Wt: 380.5g/mol
InChI Key: GJZHLJMWIVFNSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-(2-methylphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one: is a complex organic compound with the molecular formula C26H24N2O and a molecular weight of 380.5 g/mol . This compound belongs to the class of dibenzo[b,e][1,4]diazepines, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(2-methylphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of an appropriate benzylamine derivative with a suitable aldehyde to form an imine intermediate.

    Cyclization: The imine intermediate undergoes cyclization in the presence of a reducing agent such as sodium borohydride to form the hexahydro-dibenzo[b,e][1,4]diazepine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

11-(2-methylphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the compound’s structure by reducing specific functional groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the aromatic rings or the diazepine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Phenyl lithium or o-tolyl magnesium bromide in anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various aromatic or aliphatic groups.

Scientific Research Applications

11-(2-methylphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating neurological disorders and as a precursor for drug development.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 11-(2-methylphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
  • (3R,11R)-3-(4-Ethoxy-3-methoxyphenyl)-11-(4-isopropylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Uniqueness

11-(2-methylphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of phenyl and o-tolyl groups enhances its potential for diverse applications in research and industry.

Properties

Molecular Formula

C26H24N2O

Molecular Weight

380.5g/mol

IUPAC Name

6-(2-methylphenyl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C26H24N2O/c1-17-9-5-6-12-20(17)26-25-23(27-21-13-7-8-14-22(21)28-26)15-19(16-24(25)29)18-10-3-2-4-11-18/h2-14,19,26-28H,15-16H2,1H3

InChI Key

GJZHLJMWIVFNSU-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C2C3=C(CC(CC3=O)C4=CC=CC=C4)NC5=CC=CC=C5N2

Canonical SMILES

CC1=CC=CC=C1C2C3=C(CC(CC3=O)C4=CC=CC=C4)NC5=CC=CC=C5N2

Origin of Product

United States

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